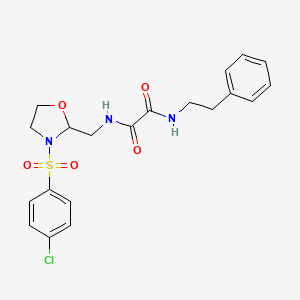

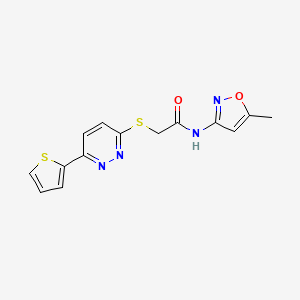

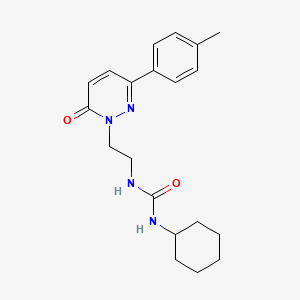

![molecular formula C14H10N2O2S2 B2632954 2-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid CAS No. 457641-35-9](/img/structure/B2632954.png)

2-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid” is a chemical compound with the molecular formula C14H10N2O2S2. It has a molecular weight of 302.38 . The compound is in the form of a powder and is stored at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H10N2O2S2/c17-12(18)7-19-13-10-6-11(9-4-2-1-3-5-9)20-14(10)16-8-15-13/h1-6,8H,7H2,(H,17,18) . This code provides a specific description of the compound’s molecular structure.Applications De Recherche Scientifique

Synthesis and Structural Features

- Research demonstrates the use of polyfunctional heterocyclic carboxylic acids, including derivatives of thieno[2,3-d]pyrimidin, in reactions with pentaphenylantimony. This has led to the synthesis of complex compounds with distinct structural features, as confirmed through X-ray diffraction analysis (Gubanova et al., 2020).

Antitumor Activity

- Thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activity. Notably, some compounds displayed potent anticancer effects on various human cancer cell lines, indicating the potential therapeutic applications of these derivatives in cancer treatment (Hafez & El-Gazzar, 2017).

Synthesis of Functionalized Pyridines

- Studies show the successful synthesis of 2,4,6-trisubstituted pyridines from thieno[2,3-d]pyrimidine derivatives. This process involves Michael addition/lactamization and sulfonate substitution, demonstrating the versatility of these compounds in creating diverse chemical structures (Stark et al., 2013).

Binding with Bovine Serum Albumin

- The interaction of p-hydroxycinnamic acid amides, which include thieno[2,3-d]pyrimidine-based derivatives, with bovine serum albumin has been explored. Fluorescence and UV–vis spectral studies shed light on the binding dynamics, which are crucial for understanding the biological activity of these compounds (Meng et al., 2012).

Dual Inhibitor Potential

- Certain 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates have shown potent inhibitory activity against both thymidylate synthase and dihydrofolate reductase. This suggests their potential as dual inhibitors in therapeutic applications (Gangjee et al., 2008).

Biological Activity of Heteroatomic Compounds

- Research on phenylthiourea and acetophenone derivatives, which include thieno[2,3-d]pyrimidine compounds, has shown significant biological activity. This includes antioxidant effects and membrane stabilization, suggesting their potential in drug development (Farzaliyev et al., 2020).

Propriétés

IUPAC Name |

2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2S2/c17-12(18)7-19-13-10-6-11(9-4-2-1-3-5-9)20-14(10)16-8-15-13/h1-6,8H,7H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLMDSUMBQJGJOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(S2)N=CN=C3SCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24834303 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 8,10-dioxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B2632871.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2632873.png)

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-methoxybenzamide](/img/structure/B2632880.png)

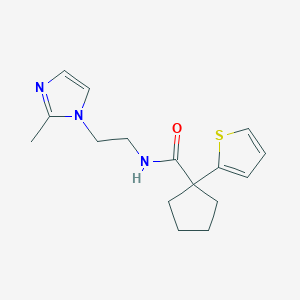

![3-(4-benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-cyclohexylpropanamide](/img/structure/B2632882.png)